molecular formula C45H66O8 B14385316 Acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol CAS No. 88458-67-7

Acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol

Cat. No.: B14385316
CAS No.: 88458-67-7
M. Wt: 735.0 g/mol
InChI Key: IDAHCBVZCNIYFD-UHFFFAOYSA-N
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Description

Acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol is a complex organic compound that combines the properties of acetic acid with a polyether derivative of triphenylene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol typically involves multiple steps. The starting material is usually triphenylene, which undergoes a series of etherification reactions to introduce the pentapentoxy groups at the 3, 6, 7, 10, and 11 positions. This is followed by the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the etherification process.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The pentapentoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.

Scientific Research Applications

Acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism by which acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s polyether structure allows it to form stable complexes with metal ions or other molecules, potentially altering their activity. Additionally, the acetic acid moiety can participate in hydrogen bonding or other interactions that influence the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Triphenylene: The parent compound of acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol, which lacks the pentapentoxy and acetic acid groups.

    Polyether Derivatives: Compounds with similar polyether structures but different core aromatic systems.

    Carboxylic Acid Derivatives: Compounds with similar carboxylic acid functional groups but different aromatic or polyether components.

Uniqueness

This compound is unique due to its combination of a polyether structure with an acetic acid moiety, providing a distinct set of chemical and physical properties. This uniqueness makes it valuable for specific applications where both polyether and carboxylic acid functionalities are required.

Properties

CAS No.

88458-67-7

Molecular Formula

C45H66O8

Molecular Weight

735.0 g/mol

IUPAC Name

acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol

InChI

InChI=1S/C43H62O6.C2H4O2/c1-6-11-16-21-45-39-27-33-32(26-38(39)44)34-28-40(46-22-17-12-7-2)42(48-24-19-14-9-4)30-36(34)37-31-43(49-25-20-15-10-5)41(29-35(33)37)47-23-18-13-8-3;1-2(3)4/h26-31,44H,6-25H2,1-5H3;1H3,(H,3,4)

InChI Key

IDAHCBVZCNIYFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OCCCCC)OCCCCC)OCCCCC)O.CC(=O)O

Origin of Product

United States

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